Bienvenue dans la boutique en ligne BenchChem!

Tnk2-IN-1

ACK1 inhibition Biochemical potency Kinase assay

Tnk2-IN-1 is the definitive benzopyrimidodiazepinone-chemotype ACK1/TNK2 inhibitor (IC50: 224 nM) for research use. Unlike multi-kinase inhibitors (dasatinib) or alternative scaffolds (AIM-100), this compound provides an essential benzodiazepinone-class representative for comparative kinase profiling, binding kinetics studies, and probe development. Researchers requiring a structurally defined ACK1 hinge-binding pharmacophore for assay validation or chemotype-specific SAR investigations should procure this solid-form product. Recommended working concentration: 50 nM–2 μM in biochemical assays; cellular use requires empirical optimization.

Molecular Formula C23H24N6O2
Molecular Weight 416.5 g/mol
Cat. No. B12428009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTnk2-IN-1
Molecular FormulaC23H24N6O2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=NC(=NC=C3NC(=O)N2)NC4=C(C=C5CCN(CC5=C4)C)OC
InChIInChI=1S/C23H24N6O2/c1-13-4-5-16-17(8-13)26-23(30)27-19-11-24-22(28-21(16)19)25-18-9-15-12-29(2)7-6-14(15)10-20(18)31-3/h4-5,8-11H,6-7,12H2,1-3H3,(H,24,25,28)(H2,26,27,30)
InChIKeyGXWVHVUBHRTGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tnk2-IN-1 (TNK2 Inhibitor) Procurement Guide: Biochemical Specifications and Core Properties


Tnk2-IN-1 is a small-molecule inhibitor targeting tyrosine kinase non-receptor 2 (TNK2), also designated as activated Cdc42-associated kinase 1 (ACK1). This compound exhibits an IC50 value of 224 nM against TNK2 in biochemical kinase assays [1]. The molecule is characterized by the molecular formula C23H24N6O2 and a molecular weight of 416.48 g/mol, with the IUPAC designation 2-((6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-9-methyl-5,7-dihydro-6H-benzo[d]pyrimido[4,5-f][1,3]diazepin-6-one . Tnk2-IN-1 is supplied as a solid for research use only and is intended for investigation of ACK1-mediated signaling pathways in cancer research contexts .

Tnk2-IN-1: Why ACK1/TNK2 Inhibitors Are Not Interchangeable in Research Procurement


ACK1/TNK2 inhibitors vary substantially in their biochemical potency, selectivity profiles, and chemotype-derived functional behaviors, rendering them non-interchangeable in research applications. Within the ACK1 inhibitor landscape, reported IC50 values span nearly three orders of magnitude, from low single-digit nanomolar to sub-micromolar ranges, with each compound class exhibiting distinct off-target kinase engagement patterns [1]. For instance, the multi-kinase inhibitor dasatinib engages BCR-ABL and SRC family kinases with high affinity in addition to ACK1 [2], while AIM-100 demonstrates more restricted selectivity but lacks the chemotype-specific properties of benzodiazepinone-scaffold compounds [3]. The benzopyrimidodiazepinone scaffold represents a distinct structural class that engages the ACK1 ATP-binding pocket via a specific hinge-binding pharmacophore [4]. Substituting one ACK1 inhibitor for another without confirming assay-specific performance introduces uncontrolled experimental variables, particularly when downstream pathway readouts—such as AKT Tyr176 or androgen receptor Tyr267 phosphorylation—are the primary endpoints [5].

Tnk2-IN-1 Quantitative Comparator Analysis: Potency, Structural Differentiation, and Selectivity Evidence


Biochemical IC50 Comparison: Tnk2-IN-1 vs. Dasatinib, AIM-100, and KRCA-0008

Tnk2-IN-1 demonstrates a TNK2 IC50 of 224 nM in biochemical kinase assays [1]. This potency positions Tnk2-IN-1 intermediate within the broader ACK1 inhibitor landscape: approximately 10-fold less potent than AIM-100 (IC50 = 21.58–24 nM) [2], roughly 56-fold less potent than KRCA-0008 (IC50 = 4 nM for ACK1) [3], and in a similar range to dasatinib's reported ACK1 inhibition, though dasatinib's primary therapeutic targets are BCR-ABL and SRC family kinases rather than ACK1 alone [4]. Tnk2-IN-1 exhibits approximately 2-fold greater potency against TNK2 compared to the benzopyrimidodiazepinone lead compound (R)-9b (IC50 = 56 nM) evaluated under identical HotSpot assay conditions [5]. This quantitative potency differential should guide assay design, as the 224 nM IC50 of Tnk2-IN-1 requires careful consideration of cellular permeability and intracellular concentration requirements for achieving adequate target engagement.

ACK1 inhibition Biochemical potency Kinase assay

Structural Chemotype Differentiation: Benzodiazepinone Scaffold vs. Alternative ACK1 Inhibitor Classes

Tnk2-IN-1 contains a benzopyrimidodiazepinone core scaffold, as defined by its IUPAC nomenclature: 2-((6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-9-methyl-5,7-dihydro-6H-benzo[d]pyrimido[4,5-f][1,3]diazepin-6-one . This places Tnk2-IN-1 within the benzopyrimidodiazepinone chemotype class, a scaffold that originated from fragment-based discovery efforts and underwent systematic scaffold morphing to optimize ACK1 hinge-binding interactions [1]. The benzopyrimidodiazepinone scaffold differs fundamentally from alternative ACK1 inhibitor chemotypes, including the pyrimidine-based scaffold of dasatinib, the quinazoline-derived scaffold of AIM-100, and the furo[2,3-d]pyrimidin-4-amine scaffold reported in crystallographic studies [2]. Scaffold-dependent variations in ATP-binding pocket interactions produce distinct binding kinetics and residence times that are not captured by IC50 values alone. Procurement of Tnk2-IN-1 specifically selects for this benzodiazepinone scaffold class, which may exhibit different cellular permeability, metabolic stability, and off-target engagement profiles compared to alternative chemotypes [3].

Chemotype ATP-binding site Scaffold class

Kinase Selectivity Context: Tnk2-IN-1 in the ACK1 Inhibitor Selectivity Landscape

A comprehensive selectivity profile for Tnk2-IN-1 against a broad kinase panel is not available in the published literature or vendor technical documentation. In contrast, the comparator ACK1 inhibitor AIM-100 has been characterized for selectivity: it inhibits Tyr267 phosphorylation of ACK1 but does not inhibit other kinases including PI3K and AKT subfamily members at tested concentrations [1]. Dasatinib, by comparison, is a multi-kinase inhibitor with primary activity against BCR-ABL (IC50 < 1 nM) and SRC family kinases in addition to ACK1, representing a promiscuous selectivity profile [2]. The benzopyrimidodiazepinone chemotype class, to which Tnk2-IN-1 belongs, emerged from fragment-based optimization efforts that prioritized ACK1 hinge-binding specificity, though direct selectivity data for Tnk2-IN-1 itself remain unreported [3]. Researchers selecting Tnk2-IN-1 must acknowledge this selectivity data gap and consider performing their own kinome profiling if pathway-specific readouts require exclusion of confounding off-target effects.

Kinase selectivity Off-target activity Selectivity profile

Cellular and In Vivo Characterization Gap: Tnk2-IN-1 vs. Fragment-Derived Leads

No published cellular IC50 values, in vivo pharmacokinetic parameters, or tumor xenograft efficacy data are available for Tnk2-IN-1 in peer-reviewed literature. In contrast, the benzopyrimidodiazepinone lead compound (R)-9b has been characterized with in vitro ACK1 inhibition (IC50 = 56 nM) and cellular activity in human cancer cell lines (IC50 < 2 μM), along with demonstrated human plasma stability (t1/2 > 6 h) [1]. Similarly, AIM-100 has been evaluated in hepatocellular carcinoma cell proliferation assays and shown to suppress tumor cell growth via PTEN/AKT/mTOR pathway modulation [2]. Dasatinib possesses extensive clinical pharmacokinetic and pharmacodynamic characterization as an FDA-approved therapeutic [3]. The absence of cellular and in vivo characterization for Tnk2-IN-1 represents a significant evidence gap that constrains its utility to biochemical and exploratory in vitro applications only.

Cellular activity In vivo efficacy PK/PD

Commercial Availability and Supply Chain Differentiation

Tnk2-IN-1 is commercially available from multiple research chemical vendors including TargetMol (Cat. No. T62164) and MedChemExpress (Cat. No. HY-145111), with reported purity specifications of ≥98% . Vendor listings indicate a 6–8 week lead time for larger quantities, with 25 mg priced at approximately ¥10,600 RMB from TargetMol [1]. In contrast, AIM-100 (Cat. No. T5092) is widely available in ready stock from multiple vendors at substantially lower cost (25 mg approximately ¥1,660 RMB) with immediate shipping [2]. Dasatinib benefits from generic pharmaceutical manufacturing scale with extensive global availability and lower per-unit costs. KRCA-0008 (Cat. No. T2641) and XMD8-87 (ACK1-B19) represent additional commercially available ACK1 inhibitors with established vendor supply chains [3]. The higher cost and extended lead time for Tnk2-IN-1 reflect limited commercial demand relative to better-characterized alternatives, a factor that should inform procurement planning for time-sensitive research programs.

Commercial availability Vendor sourcing Lead time

Tnk2-IN-1 Recommended Research Applications and Procurement Use Cases


Biochemical Kinase Inhibition Assays Requiring a Benzodiazepinone-Scaffold ACK1 Probe

Tnk2-IN-1 is suitable for in vitro biochemical kinase assays where the specific benzopyrimidodiazepinone chemotype is required, such as comparative scaffold studies or binding kinetics investigations that explicitly demand this structural class. The 224 nM IC50 provides a defined potency benchmark for assay development and compound screening [1]. Researchers should use Tnk2-IN-1 at concentrations ranging from approximately 50 nM to 2 μM in biochemical ACK1/TNK2 kinase activity assays, with appropriate DMSO vehicle controls. This application leverages the well-defined biochemical IC50 value while operating within the scope of available characterization data [2].

Comparative Chemotype Profiling in ATP-Competitive Inhibitor Studies

Tnk2-IN-1 serves as a benzopyrimidodiazepinone chemotype representative for head-to-head comparisons with alternative ACK1 inhibitor scaffolds, including pyrimidine-based dasatinib, quinazoline-derived AIM-100, and furo[2,3-d]pyrimidin-4-amines. Such comparative studies enable chemotype-dependent differences in binding kinetics, residence time, and ATP-competitive behavior to be evaluated. The benzopyrimidodiazepinone scaffold originated from fragment-based discovery and scaffold morphing efforts specifically optimized for ACK1 hinge-binding interactions [1]. Researchers conducting multi-compound inhibitor profiling should include Tnk2-IN-1 as the benzodiazepinone-class representative alongside comparator compounds from distinct chemotype families [2].

Exploratory In Vitro Target Engagement Validation in ACK1-Expressing Cell Lines

Tnk2-IN-1 may be employed for exploratory in vitro target engagement studies in cell lines with confirmed ACK1/TNK2 overexpression, with the explicit caveat that cellular IC50 values and optimal working concentrations must be empirically determined. The biochemical IC50 of 224 nM suggests that cellular concentrations in the 1–10 μM range may be required to achieve adequate intracellular target engagement, though this has not been experimentally validated [1]. Researchers should monitor downstream phosphorylation events including AKT Tyr176 and androgen receptor Tyr267 as pharmacodynamic markers of ACK1 inhibition, and should include appropriate comparator compounds (e.g., AIM-100) as positive controls to contextualize observed effects [2]. Any cellular findings obtained with Tnk2-IN-1 require confirmation with orthogonal inhibitors due to the absence of selectivity profiling data [3].

Small-Molecule Probe Development and Chemical Biology Tool Compound Studies

Tnk2-IN-1 functions as a chemical biology tool compound for investigating ACK1-mediated signaling in controlled in vitro systems. The compound's defined structure (C23H24N6O2, MW 416.48) and commercial availability support its use in probe development workflows, including biotinylated derivative synthesis, fluorescent conjugate preparation, and chemical proteomics applications [1]. The benzodiazepinone scaffold may offer synthetic tractability for derivatization that alternative chemotypes do not. Researchers should note that Tnk2-IN-1 has not been validated in cellular thermal shift assays (CETSA), nanoBRET target engagement assays, or other orthogonal target validation platforms; such validation must be performed in-house prior to drawing mechanistic conclusions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tnk2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.